1-Phenylcyclohexanecarboxylic acid (2-(diethylamino)ethyl) ester
Overview
Description
1-Phenylcyclohexanecarboxylic acid (2-(diethylamino)ethyl) ester is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group attached to a cyclohexane ring, further connected to a carboxylic acid esterified with a diethylaminoethyl group.
Preparation Methods
The synthesis of 1-Phenylcyclohexanecarboxylic acid (2-(diethylamino)ethyl) ester typically involves the esterification of 1-Phenylcyclohexanecarboxylic acid with 2-(diethylamino)ethanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial production methods may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the compound. These methods ensure a consistent and high-quality production of this compound.
Chemical Reactions Analysis
1-Phenylcyclohexanecarboxylic acid (2-(diethylamino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformation. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Phenylcyclohexanecarboxylic acid (2-(diethylamino)ethyl) ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological macromolecules.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with analgesic or anti-inflammatory properties.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Phenylcyclohexanecarboxylic acid (2-(diethylamino)ethyl) ester involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with receptors or enzymes, modulating their activity and leading to various biological effects. The phenyl and cyclohexane moieties contribute to the compound’s overall stability and binding affinity to its targets.
Comparison with Similar Compounds
1-Phenylcyclohexanecarboxylic acid (2-(diethylamino)ethyl) ester can be compared with similar compounds such as:
1-Phenylcyclohexanecarboxylic acid methyl ester: This compound differs by having a methyl ester group instead of a diethylaminoethyl group, leading to different chemical and biological properties.
1-Phenylcyclohexanecarboxylic acid ethyl ester: Similar to the methyl ester, this compound has an ethyl ester group, which affects its reactivity and applications.
1-Phenylcyclohexanecarboxylic acid (2-(dimethylamino)ethyl) ester: This compound has a dimethylaminoethyl group, which can influence its interaction with biological targets and its overall efficacy in various applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(diethylamino)ethyl 1-phenylcyclohexane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-3-20(4-2)15-16-22-18(21)19(13-9-6-10-14-19)17-11-7-5-8-12-17/h5,7-8,11-12H,3-4,6,9-10,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPORYLKHVXGFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCCC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90915533 | |
Record name | 2-(Diethylamino)ethyl 1-phenylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90915533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94439-21-1, 29303-07-9 | |
Record name | Cyclohexanecarboxylic acid, 1-phenyl-, (2-(diethylamino)ethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094439211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC25506 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25506 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Diethylamino)ethyl 1-phenylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90915533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.